molecular formula C12H22N2O B6286059 1-Cyclohexanecarbonyl-1,4-diazepane CAS No. 815651-06-0

1-Cyclohexanecarbonyl-1,4-diazepane

Cat. No. B6286059
CAS RN: 815651-06-0
M. Wt: 210.32 g/mol
InChI Key: YRVBFTVRKHGFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1,4-diazepane cores has undergone significant development in recent years . The synthesis involves a broad substrate scope under mild reaction conditions, providing benzo [b] [1,4]diazepines in up to 90% yield . The synthesis of 1,4-diazepane cores from N-propargylamines has seen explosive growth due to high atom economy and shorter synthetic routes .


Molecular Structure Analysis

The molecular weight of 1-Cyclohexanecarbonyl-1,4-diazepane is 210.32 g/mol. The molecule contains a total of 47 bonds, including 21 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 six-membered ring, and 1 seven-membered ring .


Chemical Reactions Analysis

1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities . Scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines for several decades .


Physical And Chemical Properties Analysis

1-Cyclohexanecarbonyl-1,4-diazepane is a colorless oily liquid that is soluble in polar solvents . It has a molecular weight of 210.32 g/mol and a molecular formula of C12H22N2O.

Scientific Research Applications

Biocatalytic Synthesis

1-Cyclohexanecarbonyl-1,4-diazepane is used in the field of biocatalysis. An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes . This method offers an effective way to construct chiral 1,4-diazepanes of pharmaceutical importance .

Synthesis from N-propargylamines

Due to high atom economy and shorter synthetic routes, the synthesis of 1,4-diazepane cores from N-propargylamines has undergone an explosive growth in recent years . 1-Cyclohexanecarbonyl-1,4-diazepane can be synthesized from N-propargylamines, making it a versatile building block in organic synthesis .

Pharmaceutical Applications

Chiral 1,4-diazepanes, such as 1-Cyclohexanecarbonyl-1,4-diazepane, are important structural units with diverse biological properties and pharmaceutical importance . They are used in the synthesis of natural products and pharmaceuticals .

Production of Chiral Amines

1-Cyclohexanecarbonyl-1,4-diazepane can be used in the production of chiral amines via imine reductase-catalyzed intramolecular reductive amination . This process is important in the pharmaceutical industry .

Synthesis of Natural Products

1-Cyclohexanecarbonyl-1,4-diazepane is used in the synthesis of natural products . Its unique structure makes it a valuable component in the creation of complex natural products .

Research and Development

1-Cyclohexanecarbonyl-1,4-diazepane is used in research and development. It’s a useful compound for researchers studying various chemical reactions and processes .

Future Directions

Due to their significant biological activities, 1,4-diazepine derivatives could be explored for potential use in the pharmaceutical industries . The synthesis of 1,4-diazepane cores from N-propargylamines has seen explosive growth in recent years, suggesting a promising future direction .

properties

IUPAC Name

cyclohexyl(1,4-diazepan-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c15-12(11-5-2-1-3-6-11)14-9-4-7-13-8-10-14/h11,13H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVBFTVRKHGFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexanecarbonyl-1,4-diazepane

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